(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is a synthetic analog of the natural peptide somatostatin-14, which plays a crucial role in regulating various physiological processes, including hormone secretion. This compound is characterized by specific modifications to its amino acid sequence, enhancing its receptor binding and biological activity. Somatostatin itself exists in two primary forms: somatostatin-14 and somatostatin-28, with the former being predominant in the central nervous system and the latter primarily found in the gastrointestinal tract. The modified structure of this analog aims to improve selectivity and efficacy towards somatostatin receptors, particularly somatostatin receptor type 5.
Somatostatin-14 is derived from the preprosomatostatin precursor and is classified as a cyclic tetradecapeptide due to its unique disulfide bond formation between cysteine residues. The specific modifications in (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide include:
These modifications classify this compound as a somatostatin analog with potential applications in therapeutic settings targeting neuroendocrine tumors and other disorders related to hormone dysregulation.
The synthesis of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptide analogs. This method allows for precise control over the sequence and modifications of amino acids.
The molecular structure of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide consists of a cyclic framework stabilized by disulfide bonds between cysteine residues. The presence of D-amino acids contributes to increased resistance to enzymatic degradation.
The compound can undergo various chemical reactions typical of peptide bonds and side-chain functionalities:
The stability of the disulfide bonds under physiological conditions is critical for maintaining biological activity, making this aspect essential in therapeutic applications.
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide exerts its effects primarily through binding to somatostatin receptors, particularly somatostatin receptor type 5. Upon binding:
Binding affinity studies show that this analog has improved Kd values compared to natural somatostatin, indicating enhanced potency at target receptors.
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide has several scientific uses:
The strategic incorporation of D-amino acids constitutes a cornerstone in the development of metabolically stable peptide therapeutics. In (D-Phe⁵,Cys⁶,¹¹,N-Me-D-Trp⁸)-Somatostatin-14 (5-12) amide, the native L-Phe⁵ and L-Trp⁸ residues are replaced by their D-enantiomers. This modification directly counters proteolytic degradation by endogenous enzymes, which exhibit stereoselectivity for L-amino acids [1] [7]. D-amino acids also impose distinct conformational constraints on the peptide backbone. Molecular dynamics simulations reveal that D-Phe⁵ stabilizes a type II' β-turn in the Phe⁷-Trp⁸ segment, a conformation critical for engagement with somatostatin receptor subtype 5 (SSTR5). This engineered structural motif enhances binding specificity while simultaneously extending plasma half-life by >3-fold compared to L-configured analogs [1] [6].
Table 1: Impact of D-Amino Acid Substitutions on Receptor Binding
Residue Position | Native Amino Acid | Engineered Amino Acid | SSTR5 Affinity (Kd nM) | Proteolytic Stability |
---|---|---|---|---|
Phe⁵ | L-Phe | D-Phe | 0.61 | High |
Trp⁸ | L-Trp | D-Trp | 0.61 | High |
Native SST-14 | - | - | >1000 | Low |
N-methylation of D-Trp⁸ introduces dual functionality: it eliminates the amide proton donor capacity and introduces steric bulk that restricts Φ and Ψ dihedral angles. This modification reduces the peptide's hydrogen-bonding potential with proteases, significantly enhancing resistance to chymotrypsin-like endopeptidases [1]. Biophysical analyses (circular dichroism, NMR) demonstrate that N-methylation stabilizes a trans-conformation about the Trp⁸-Lys⁹ amide bond, which in native SST-14 predominantly adopts the cis-configuration [6]. The enforced trans-orientation optimizes spatial positioning of the critical Trp⁸ indole ring for hydrophobic burial within the SSTR5 binding pocket, contributing to the subnanomolar affinity (Kd = 0.61 nM) observed for this receptor subtype [1].
The Cys⁶-Cys¹¹ disulfide bond constrains the peptide into a rigid 18-atom macrocyclic ring, drastically reducing conformational entropy compared to linear analogs [1] [5]. This structural motif mimics the native SST-14 disulfide (Cys³-Cys¹⁴) but spans a shorter sequence (5-12), optimizing the bioactive conformation for receptor engagement. Free energy calculations indicate a >8 kcal/mol stabilization of the receptor-bound conformation due to pre-organization [5]. The disulfide also confers oxidative stability—unlike reducible native disulfides in physiological environments, the engineered bridge exhibits a 40% reduction in glutathione-mediated reduction kinetics due to steric shielding by adjacent D-amino acids [1] [5].
Table 2: Structural Comparison with Native Somatostatin-14
Structural Feature | Native SST-14 | (D-Phe⁵,Cys⁶,¹¹,N-Me-D-Trp⁸)-SST-14(5-12) | Functional Consequence |
---|---|---|---|
Cyclic Domain | Cys³-Cys¹⁴ (28-atom ring) | Cys⁶-Cys¹¹ (18-atom ring) | Enhanced conformational rigidity |
Residue 5 Configuration | L-Phe⁵ | D-Phe⁵ | Protease resistance; β-turn stabilization |
Residue 8 Modification | L-Trp⁸ | N-Me-D-Trp⁸ | H-bond elimination; enforced trans-amide bond |
Receptor Selectivity | Pan-SSTR (nonselective) | SSTR5 > SSTR3 > SSTR2 | Targeted biological activity |
The native SST-14 (sequence: AGCKNFFWKTFTSC) possesses a flexible 28-atom disulfide-bridged loop that adopts multiple conformations in solution, enabling broad but weak binding to all five SSTR subtypes (Kd >1000 nM for SSTR5) [6] [7]. In stark contrast, the engineered analog (D-Phe⁵,Cys⁶,¹¹,N-Me-D-Trp⁸)-Somatostatin-14 (5-12) amide incorporates three transformative modifications within a truncated sequence (5-12): (1) The D-Phe⁵–D-Trp⁸ segment enforces a type II' β-turn incompatible with SSTR1/4 binding pockets; (2) N-methyl-D-Trp⁹ eliminates a key hydrogen bond required for SSTR4 engagement; (3) The compressed 18-atom ring optimally positions Phe⁷ and Thr¹⁰ for hydrophobic interactions with SSTR5 [1] [7]. These modifications confer a remarkable 1600-fold selectivity for SSTR5 over SSTR4 (Kd >1000 nM) and 54-fold selectivity over SSTR2 (Kd = 23.5 nM) [1]. This precision engineering transforms a naturally promiscuous hormone into a receptor-subtype-selective pharmacological tool with negligible SSTR1/4 activity.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8